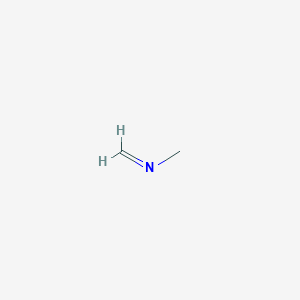

N-Methyl methanimine

概要

説明

N-Methyl methanimine, also known as N-methyl methylenimine, is a reactive molecular substance containing a methyl group attached to an imine. Its chemical formula is CH₃N=CH₂. This compound is known for its high reactivity and is naturally formed in the Earth’s atmosphere through the oxidation of dimethylamine and trimethylamine .

準備方法

Synthetic Routes and Reaction Conditions: N-Methyl methanimine can be synthesized through several methods:

From Dimethylamine: The nitrogen atom of dimethylamine is first chlorinated using solid N-chlorosuccinimide.

Thermal Decomposition: It can also be formed directly by the thermal decomposition of trimethylamine at 515°C, which decomposes into methane and this compound.

From Trimer: Another method involves heating the trimer, 1,3,5-trimethyl-1,3,5-triazinane, to 450°C.

Industrial Production Methods:

化学反応の分析

N-Methyl methanimine undergoes various chemical reactions:

Decomposition: When heated to 535°C, it decomposes into hydrogen cyanide and methane.

Formation of Trimer: On a timescale of minutes, this compound self-reacts to form the trimer trimethyl 1,3,5-triazinane.

Reaction with Cyclic Amines: Between 400 and 550°C, the cyclic amine aziridine decomposes to a mixture of this compound and ethylideneimine.

Common Reagents and Conditions:

Chlorination: Solid N-chlorosuccinimide is used for chlorination.

Base Treatment: Potassium tert-butoxide is used at elevated temperatures (90°C).

Thermal Conditions: High temperatures (450-515°C) are required for thermal decomposition and trimer formation.

Major Products:

Hydrogen Cyanide and Methane: From decomposition at 535°C.

Trimethyl 1,3,5-triazinane: From self-reaction.

科学的研究の応用

Chemical Applications

1. Intermediate in Organic Synthesis

N-Methyl methanimine serves as a crucial intermediate in the synthesis of various organic compounds. Its high reactivity, attributed to the imine functional group, allows it to participate in numerous chemical reactions, including:

- Formation of Tertiary Amines : NMMI is utilized in the synthesis of N-methylated tertiary amines through nucleophilic substitution reactions. This application is significant in developing pharmaceuticals and agrochemicals .

- Aerosol Formation : Studies indicate that NMMI can contribute to aerosol formation in the atmosphere, with an estimated yield of 18% during photo-oxidation processes. This property is vital for understanding atmospheric chemistry and pollution dynamics .

2. Atmospheric Chemistry

this compound plays a role in atmospheric degradation processes. It hydrolyzes to formaldehyde and ammonia, contributing to secondary pollutant formation. Research has demonstrated that its photo-oxidation leads to various products, including isocyanic acid and methyl isocyanate, impacting environmental chemistry .

Biological Applications

1. Pharmaceutical Research

Derivatives of this compound are being explored for their potential biological activities. Research into its derivatives has shown promise for use in drug development, particularly for conditions related to neurological disorders due to their ability to cross the blood-brain barrier .

2. Toxicological Studies

Toxicological assessments have highlighted the corrosive properties of this compound, which can lead to severe skin and eye irritation upon exposure. Understanding these effects is essential for safety evaluations in industries that handle this compound .

Industrial Applications

1. Synthesis of Fine Chemicals

In industrial settings, this compound is employed in synthesizing fine chemicals and agrochemicals. Its ability to act as a building block for more complex molecules makes it valuable in chemical manufacturing processes.

2. Material Science

NMMI's reactivity allows it to be used in developing new materials, particularly those requiring specific functional groups for enhanced performance characteristics.

Case Study 1: Atmospheric Degradation

A study conducted in the EUPHORE atmospheric simulation chamber investigated the photo-oxidation of this compound. Results indicated significant aerosol formation and highlighted the compound's role in atmospheric chemistry dynamics .

Case Study 2: Toxicological Assessment

A comprehensive assessment by NICNAS evaluated the human health impacts of this compound. The study found that exposure could lead to severe skin irritation and potential respiratory issues, emphasizing the need for careful handling protocols in industrial applications .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for tertiary amines | High reactivity facilitates complex synthesis |

| Atmospheric Chemistry | Photo-oxidation leading to aerosol formation | Estimated aerosol yield of 18% |

| Pharmaceutical Research | Derivatives explored for neurological drugs | Potential for blood-brain barrier penetration |

| Toxicology | Safety assessments | Severe irritation effects noted on skin/eyes |

作用機序

The mechanism of action of N-methyl methanimine involves its high reactivity due to the presence of the imine group. This reactivity allows it to participate in various chemical reactions, including decomposition and trimer formation. The molecular targets and pathways involved are primarily related to its ability to form reactive intermediates and products such as hydrogen cyanide and methane .

類似化合物との比較

N-Methyl methanimine can be compared with other similar compounds such as:

Dimethylamine: A precursor in the synthesis of this compound.

Methanimine: Another imine compound with similar reactivity.

Ethanimine: A related compound with a similar structure.

Uniqueness: this compound is unique due to its high reactivity and ability to form a trimer. Its formation in the atmosphere through natural processes also distinguishes it from other similar compounds .

生物活性

N-Methyl methanimine (NMMI), with the chemical formula CH₃N=CH₂, is a reactive imine compound that has garnered interest in various scientific fields due to its potential biological activities and applications in organic synthesis. This article explores the biological activity of NMMI, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

This compound is characterized by its high reactivity, primarily due to the presence of the imine functional group. It can be synthesized through several methods, including:

- Chlorination of Dimethylamine : Using N-chlorosuccinimide.

- Thermal Decomposition : Directly from trimethylamine at high temperatures (515°C).

- Trimerization : Heating 1,3,5-trimethyl-1,3,5-triazinane to 450°C.

These synthetic routes contribute to its availability for research and industrial applications.

The biological activity of NMMI is largely attributed to its reactivity. It can form various reactive intermediates that interact with biological macromolecules. The following pathways have been identified:

- Formation of Hydrogen Cyanide : Upon decomposition at elevated temperatures (535°C), NMMI can yield hydrogen cyanide, a potent neurotoxin.

- Trimer Formation : NMMI can self-react to form trimethyl 1,3,5-triazinane, which may exhibit distinct biological properties.

Biological Activities

Research has indicated several potential biological activities associated with this compound and its derivatives:

Antiviral Activity

Recent studies have highlighted the inhibitory effects of certain derivatives of methanimine against viruses such as MERS-CoV. For example, derivatives of 1-phenyl-N-(benzothiazol-2-yl)methanimine demonstrated significant antiviral activity with IC50 values ranging from 0.20 μM to 0.57 μM against viral pseudoviruses without exhibiting cytotoxicity .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its derivatives:

- Antiviral Efficacy :

- Toxicological Assessments :

- Atmospheric Chemistry :

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other related compounds:

| Compound | Activity Type | IC50 (μM) | Cytotoxicity |

|---|---|---|---|

| This compound Derivative | Antiviral (MERS-CoV) | 0.20 - 0.57 | None |

| Methanolic Extracts | Antibacterial | Varies | Moderate |

| Trimethyl 1,3,5-triazinane | Potentially Toxic | Not specified | High |

特性

IUPAC Name |

N-methylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N/c1-3-2/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVSDPNXBIEFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170085 | |

| Record name | N-Methyl methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

43.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1761-67-7, 78566-99-1 | |

| Record name | N-Methyl methanimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001761677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC137903 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。